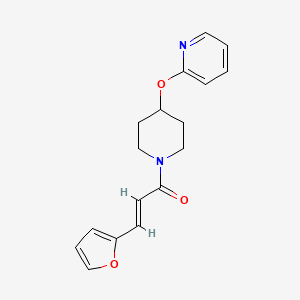

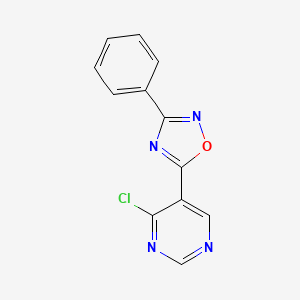

![molecular formula C21H19N3O3S B2517032 N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-62-1](/img/structure/B2517032.png)

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their potential antimicrobial activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported, such as a series of 2-[4-(3,4-dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines, which demonstrated potent antistaphylococcal activity . Another study synthesized a range of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives . These studies suggest that the synthesis of such compounds involves multiple steps, including the formation of the core imidazo[2,1-b]thiazole ring, followed by various substitutions at specific positions on the ring to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. This core is often substituted with various functional groups that can significantly influence the compound's biological activity. The structural elucidation of these compounds typically involves spectroscopic methods such as UV, IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds likely include the formation of the imidazo[2,1-b]thiazole ring, followed by N-substitution reactions to introduce various side chains and functional groups. These reactions are designed to optimize the compounds' interactions with biological targets, such as bacterial enzymes or cell membranes, to exert antimicrobial effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of dimethoxy groups, as seen in some of the synthesized compounds, can affect the compound's solubility and its ability to penetrate biological membranes . The antimicrobial activity of these compounds is often assessed through their minimum inhibitory concentration (MIC) values against various bacterial strains, indicating their potency as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Activity

Synthesis of Fungicides and Biological Agents : Some derivatives, akin to the chemical , have been synthesized and evaluated for their fungicidal properties, showing potential in agricultural applications (Andreani, Rambaldi, & Locatelli, 1995). Similarly, the construction of compounds for potential biological activity, specifically targeting antimicrobial properties, has been explored, indicating the broad utility of imidazo[2,1-b]thiazole derivatives in developing new therapeutic agents (Akbari et al., 2008).

Anticancer and FLT3 Inhibitors : The synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives led to the discovery of compounds with potent activity against FLT3-dependent acute myeloid leukemia (AML), highlighting the potential of such derivatives in cancer therapy (Lin et al., 2015).

Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes : Research on imidazo[2,1-b]thiazole derivatives encompasses the development of novel synthetic methodologies, enabling the preparation of a wide range of heterocyclic compounds that possess significant biological and pharmacological activities. These methodologies facilitate the exploration of new chemical spaces for therapeutic agent development (Gomha & Abdel‐Aziz, 2012).

Supramolecular Aggregation Studies : The study of structural modifications in thiazolopyrimidines, related to the chemical structure of interest, offers insights into their conformational features and supramolecular aggregation, which is crucial for understanding their chemical and biological functionalities (Nagarajaiah & Begum, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIXYWLYNWENCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

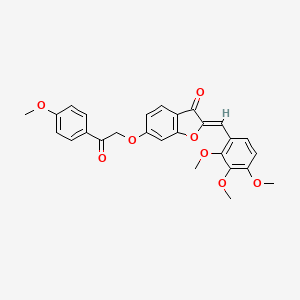

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2516950.png)

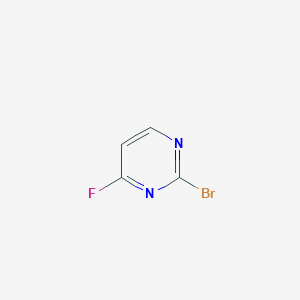

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2516951.png)

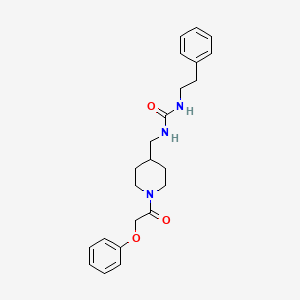

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2516953.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B2516964.png)

![Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2516965.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)

![3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2516970.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)